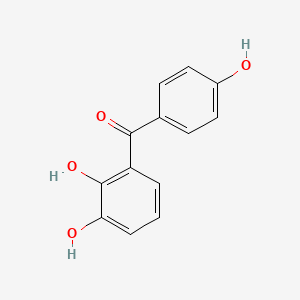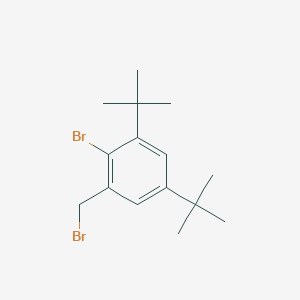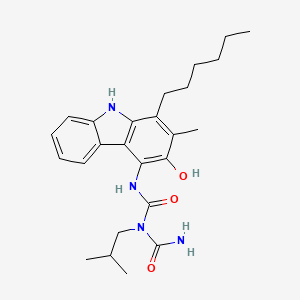
N-(1-Hexyl-3-hydroxy-2-methyl-9H-carbazol-4-yl)-N-(2-methylpropyl)-2-imidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Hexyl-3-hydroxy-2-methyl-9H-carbazol-4-yl)-N-(2-methylpropyl)-2-imidodicarbonic diamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This compound, with its unique structure, holds potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hexyl-3-hydroxy-2-methyl-9H-carbazol-4-yl)-N-(2-methylpropyl)-2-imidodicarbonic diamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the Carbazole Core: Introduction of the hexyl, hydroxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.
Formation of the Imidodicarbonic Diamide Moiety: This involves the reaction of the functionalized carbazole with appropriate reagents to introduce the imidodicarbonic diamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Hexyl-3-hydroxy-2-methyl-9H-carbazol-4-yl)-N-(2-methylpropyl)-2-imidodicarbonic diamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The imidodicarbonic diamide moiety can be reduced to form amines.
Substitution: The hexyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and strong bases or acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the imidodicarbonic diamide moiety may yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N-(1-Hexyl-3-hydroxy-2-methyl-9H-carbazol-4-yl)-N-(2-methylpropyl)-2-imidodicarbonic diamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The exact molecular targets and pathways involved can be elucidated through biochemical and molecular biology studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Hexyl-3-hydroxy-2-methyl-9H-carbazol-4-yl)-N-(2-methylpropyl)-2-imidodicarbonic diamide: shares structural similarities with other carbazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
131602-18-1 |
|---|---|
Fórmula molecular |
C25H34N4O3 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1-carbamoyl-3-(1-hexyl-3-hydroxy-2-methyl-9H-carbazol-4-yl)-1-(2-methylpropyl)urea |
InChI |
InChI=1S/C25H34N4O3/c1-5-6-7-8-11-17-16(4)23(30)22(28-25(32)29(24(26)31)14-15(2)3)20-18-12-9-10-13-19(18)27-21(17)20/h9-10,12-13,15,27,30H,5-8,11,14H2,1-4H3,(H2,26,31)(H,28,32) |
Clave InChI |
NBHAPOIFIJZQGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=C(C2=C1NC3=CC=CC=C32)NC(=O)N(CC(C)C)C(=O)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


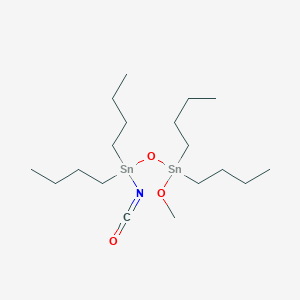
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)


![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)

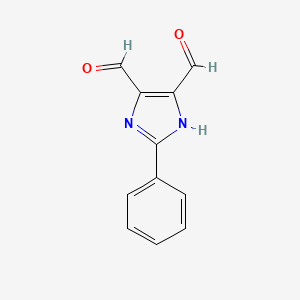
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)

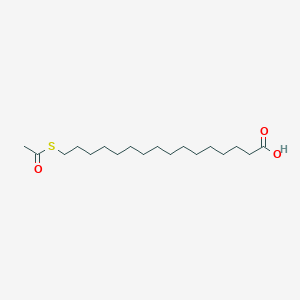

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
